WZ8040

Vue d'ensemble

Description

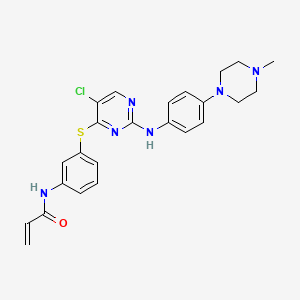

WZ8040 est un nouvel inhibiteur irréversible du récepteur du facteur de croissance épidermique (EGFR), avec un accent particulier sur la mutation T790M. Cette mutation est souvent associée à une résistance aux inhibiteurs de l'EGFR de première génération dans le cancer du poumon non à petites cellules (CPNPC). This compound présente une puissance significativement plus élevée contre l'EGFR muté par rapport au récepteur de type sauvage .

Analyse Biochimique

Biochemical Properties

WZ8040 is an irreversible inhibitor of the EGFR T790M mutation . It inhibits EGFR phosphorylation, displaying 100-fold greater activity against the mutated EGFR than the normal . The IC50 values for various EGFR mutations range from 1 nM to 1.82 μM .

Cellular Effects

This compound exhibits activity for EGFR-mutated NSCLC lines, such as HH827, PC9, H3255, H1819, Calu-3, H1781, and HN11 cells . It inhibits the growth of these cell lines and suppresses EGFR phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves the specific inhibition of the EGFR T790M mutation . It acts by inhibiting the phosphorylation of this mutated EGFR, thereby suppressing the growth of cells containing this mutation .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits its inhibitory effects on EGFR phosphorylation in a time-dependent manner .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : WZ8040 est synthétisé par une série de réactions chimiques impliquant le couplage d'intermédiaires spécifiques. Les étapes clés comprennent :

Formation du noyau pyrimidique : Cela implique la réaction de la 2-chloro-4,5-diaminopyrimidine avec des réactifs appropriés pour former la structure de base.

Réactions de substitution : Le noyau pyrimidique subit des réactions de substitution pour introduire les groupes fonctionnels nécessaires.

Réactions de couplage : L'étape finale implique le couplage de la pyrimidine substituée avec un dérivé d'aniline pour former this compound.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs automatisés et de la chimie en flux continu peut améliorer l'efficacité et la possibilité de mise à l'échelle du processus de production .

Types de réactions :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre dans sa structure.

Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins courant.

Substitution : this compound subit des réactions de substitution, en particulier pendant sa synthèse.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène ou autres peroxydes.

Agents réducteurs : Borohydrure de sodium ou hydrure d'aluminium et de lithium.

Réactifs de substitution : Divers dérivés d'aniline et composés halogénés.

Principaux produits :

Produits d'oxydation : Sulfoxydes et sulfones.

Produits de réduction : Formes réduites du noyau pyrimidique.

Produits de substitution : Divers pyrimidines substituées et dérivés d'aniline

4. Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'EGFR et de ses mutants.

Biologie : Employé dans des essais cellulaires pour étudier les effets de l'inhibition de l'EGFR sur la prolifération et la survie cellulaires.

Médecine : Étudié comme agent thérapeutique potentiel pour traiter le CPNPC avec des mutations de l'EGFR.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de l'EGFR et de composés connexes .

5. Mécanisme d'action

This compound exerce ses effets en se liant de manière irréversible au site de liaison de l'ATP de l'EGFR, ciblant spécifiquement la mutation T790M. Cette liaison inhibe la phosphorylation de l'EGFR, bloquant ainsi les voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires. Le composé présente une activité 100 fois plus importante contre l'EGFR muté par rapport au récepteur de type sauvage .

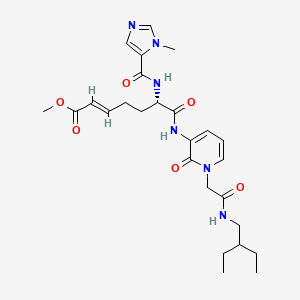

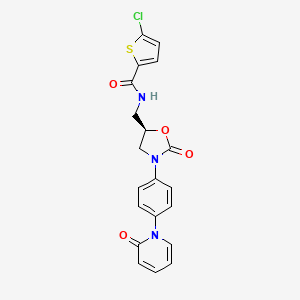

Composés similaires :

CL-387785 : Un autre inhibiteur de l'EGFR avec une structure chimique différente.

HKI-272 : Un inhibiteur de l'EGFR à base de quinazoline.

Osimertinib : Un inhibiteur de l'EGFR de troisième génération ciblant la mutation T790M.

Comparaison :

Puissance : this compound est 30 à 100 fois plus puissant contre la mutation T790M par rapport à CL-387785 et HKI-272.

Sélectivité : this compound présente une sélectivité plus élevée pour l'EGFR muté par rapport au récepteur de type sauvage.

Mécanisme : Bien que tous ces composés inhibent l'EGFR, la liaison irréversible de this compound offre un effet plus durable

This compound se distingue par sa puissance élevée et sa sélectivité pour la mutation T790M, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques potentielles.

Applications De Recherche Scientifique

WZ8040 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the inhibition of EGFR and its mutants.

Biology: Employed in cell-based assays to investigate the effects of EGFR inhibition on cell proliferation and survival.

Medicine: Investigated as a potential therapeutic agent for treating NSCLC with EGFR mutations.

Industry: Utilized in the development of new EGFR inhibitors and related compounds .

Mécanisme D'action

WZ8040 exerts its effects by irreversibly binding to the ATP-binding site of the EGFR, specifically targeting the T790M mutation. This binding inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The compound displays a 100-fold greater activity against the mutated EGFR compared to the wild-type receptor .

Comparaison Avec Des Composés Similaires

CL-387785: Another EGFR inhibitor with a different chemical structure.

HKI-272: A quinazoline-based EGFR inhibitor.

Osimertinib: A third-generation EGFR inhibitor targeting T790M mutation.

Comparison:

Potency: WZ8040 is 30-100 times more potent against the T790M mutation compared to CL-387785 and HKI-272.

Selectivity: this compound exhibits higher selectivity for the mutated EGFR over the wild-type receptor.

Mechanism: While all these compounds inhibit EGFR, this compound’s irreversible binding provides a longer-lasting effect

This compound stands out due to its high potency and selectivity for the T790M mutation, making it a valuable tool in both research and potential therapeutic applications.

Propriétés

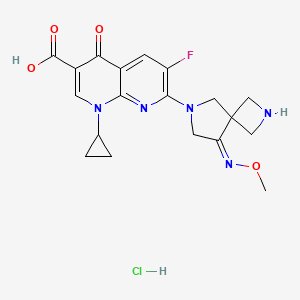

IUPAC Name |

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIISCIGBPUVZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659652 | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214265-57-2 | |

| Record name | N-[3-[[5-Chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]thio]phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is known about the structure-activity relationship (SAR) of WZ8040 and its analogs?

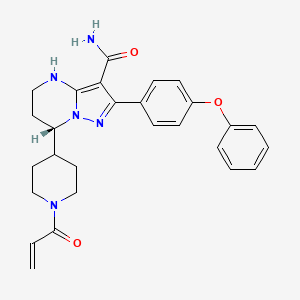

A2: While the provided abstract doesn't delve into specific SAR data for this compound, it highlights that three related pyrimidine compounds (WZ3146, WZ4002, and this compound) were identified in the initial screen []. This suggests modifications within the pyrimidine scaffold were explored. The study further emphasizes the importance of the covalent interaction with Cys797 and the favorable interaction with the T790M mutation for potent and selective inhibition. Further research exploring the SAR of this class of compounds would be valuable to optimize potency, selectivity, and pharmacokinetic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

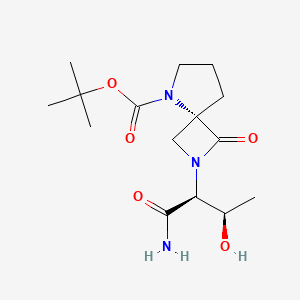

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)